molecular formula C12H16N2O3S B2653131 1-pentyl-1H-benzimidazole-2-sulfonic acid CAS No. 537009-98-6

1-pentyl-1H-benzimidazole-2-sulfonic acid

Cat. No. B2653131
M. Wt: 268.33
InChI Key: NSLTXAOZHMNKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pentyl-1H-benzimidazole-2-sulfonic acid is a chemical compound with the molecular formula C12H16N2O3S . It has a molecular weight of 268.34 .


Molecular Structure Analysis

The InChI code for 1-pentyl-1H-benzimidazole-2-sulfonic acid is 1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10 (11)13-12 (14)18 (15,16)17/h4-5,7-8H,2-3,6,9H2,1H3, (H,15,16,17) .


Physical And Chemical Properties Analysis

1-Pentyl-1H-benzimidazole-2-sulfonic acid has a molecular weight of 268.33 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Green Chemistry and Catalyst Development

1-pentyl-1H-benzimidazole-2-sulfonic acid and related compounds have been utilized in green chemistry. For instance, a Brønsted acidic ionic liquid derived from a similar compound has been used as a catalyst for synthesizing tetrasubstituted imidazoles, showcasing its potential in solvent-free, environmentally friendly chemical processes (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).

Sensory Applications

Compounds related to 1-pentyl-1H-benzimidazole-2-sulfonic acid have been investigated for sensory applications. A study on an anthracene-linked benzimidazole diamide found that it could distinguish organic sulfonic acids from carboxylic acids and selectively detect certain metal ions, highlighting its utility in selective detection and sensory applications (Ghosh, Sen, & Patra, 2010).

Polymeric Material Synthesis

Benzimidazole-based sulfonic acids play a significant role in the synthesis of advanced polymeric materials. For example, sulfonated polyimides bearing benzimidazole groups have been synthesized for applications like direct methanol fuel cells, offering advantages in mechanical strength, thermal stability, and proton conductivity (Chen et al., 2010).

Novel Polyimides Development

Research has focused on creating novel polyimides with sulfonated benzimidazole pendant groups. These polyimides show improved solubility in polar organic solvents and increased hydrophilicity, which could be crucial for various industrial applications (Alvarez-Gallego et al., 2007).

Heterogeneous Catalysis

The role of benzimidazole-derived sulfonic acids extends to catalysis, where they form part of efficient catalytic systems for the synthesis of benzimidazoles, demonstrating their significance in organic synthesis (Khazaei et al., 2011).

Fuel Cell Technology

In fuel cell technology, sulfonated polyimides containing benzimidazole groups have shown promise. They exhibit high proton conductivity and stability, essential for developing efficient fuel cells (Li et al., 2007).

Safety And Hazards

1-Pentyl-1H-benzimidazole-2-sulfonic acid is classified as an irritant .

properties

IUPAC Name

1-pentylbenzimidazole-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-2-3-6-9-14-11-8-5-4-7-10(11)13-12(14)18(15,16)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLTXAOZHMNKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-pentyl-1H-benzimidazole-2-sulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.